molecular formula C15H13N3O3S B11324249 2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid

2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid

Cat. No.: B11324249
M. Wt: 315.3 g/mol
InChI Key: SOVHQWURWBWHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid is a complex organic compound featuring a furan ring, a phenyl group, and a 1,2,4-triazole ring connected via a sulfanyl linkage to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid typically involves multi-step organic reactions One common route starts with the formation of the 1,2,4-triazole ring through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives The furan and phenyl groups are then introduced via electrophilic aromatic substitution reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The furan and phenyl rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Functionalized furan or phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of the triazole ring is particularly noteworthy, as triazole derivatives are known for their pharmacological potential.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The combination of the furan, phenyl, and triazole rings may confer unique binding properties to biological targets, making it a promising scaffold for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. Its ability to undergo various chemical reactions also makes it a valuable intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring could play a key role in binding to metal ions or other biomolecules, while the furan and phenyl groups could enhance its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The propanoic acid moiety may offer different reactivity and binding characteristics compared to acetic or butanoic acid derivatives, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid

InChI

InChI=1S/C15H13N3O3S/c1-10(14(19)20)22-15-17-16-13(12-8-5-9-21-12)18(15)11-6-3-2-4-7-11/h2-10H,1H3,(H,19,20)

InChI Key

SOVHQWURWBWHFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)SC1=NN=C(N1C2=CC=CC=C2)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.